molecular formula C12H15NO2 B12865093 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol

2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol

Cat. No.: B12865093
M. Wt: 205.25 g/mol
InChI Key: ZNRWMKWDDCZZCV-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction . These methods minimize side reactions and improve overall yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-amino-1-(2-ethyl-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C12H15NO2/c1-2-10-12(9(14)7-13)8-5-3-4-6-11(8)15-10/h3-6,9,14H,2,7,13H2,1H3

InChI Key

ZNRWMKWDDCZZCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(CN)O

Origin of Product

United States

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